1-(4-Fluoro-benzenesulfonyl)-piperidin-4-ylamine hydrochloride
Overview
Description
Scientific Research Applications
Structural and Chemical Studies
Thermal and Structural Characteristics : A study on a structurally similar compound, [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, revealed details about its thermal stability and crystal structure. The compound was found stable in a specific temperature range, and its structure was analyzed using X-ray diffraction, showing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Karthik et al., 2021).
Crystallographic Analysis : Another compound, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, underwent crystallographic analysis, revealing details about its monoclinic crystal class and confirming the chair conformation of the piperidine ring (Prasad et al., 2008).
Biological and Pharmacological Studies
Antimicrobial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and screened for antimicrobial activities against Gram-negative and Gram-positive bacteria, showing moderate to significant activity (Khalid et al., 2016).
Corrosion Inhibition Properties : A study on piperidine derivatives, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide, investigated their corrosion inhibition properties on iron. The study combined quantum chemical calculations and molecular dynamics simulations to evaluate the adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).
Serotonin Receptor Antagonists : Arylsulfonamide derivatives, studied for their antagonistic activity on serotonin receptor subtypes, underwent X-ray crystal structure determination. The study provided insights into the structural requirements for ligand-receptor recognition and binding (Kalinowska‐Tłuścik et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2S.ClH/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14;/h1-4,10H,5-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCXEMWFJYAHBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694719 | |
Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442124-75-6 | |
Record name | 1-(4-Fluorobenzene-1-sulfonyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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